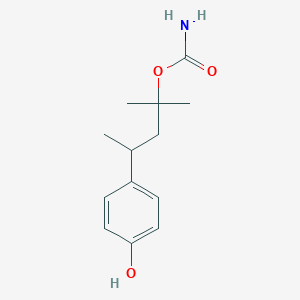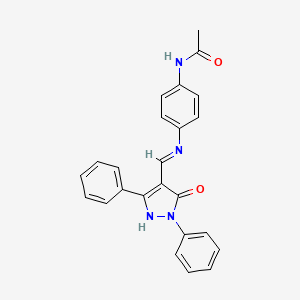
Calcium;diperiodate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium diperiodate hydrate is a chemical compound that consists of calcium, periodate ions, and water molecules. It is known for its oxidizing properties and is used in various chemical reactions and industrial applications. The compound is typically represented by the formula Ca(IO4)2·xH2O, where x denotes the number of water molecules associated with the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium diperiodate hydrate can be synthesized through various methods. One common method involves the reaction of calcium hydroxide with periodic acid. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:
[ \text{Ca(OH)}_2 + 2 \text{HIO}_4 \rightarrow \text{Ca(IO}_4\text{)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium diperiodate hydrate is produced by reacting calcium salts, such as calcium chloride or calcium nitrate, with sodium periodate in an aqueous medium. The reaction mixture is then filtered, and the product is crystallized to obtain the hydrate form. The industrial process ensures high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium diperiodate hydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of iodine, such as iodate or iodide.
Substitution: It can participate in substitution reactions where the periodate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include organic compounds like alcohols and aldehydes. The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium thiosulfate or sulfur dioxide are used. The reaction is usually performed in an aqueous medium.
Substitution: Reagents like sodium chloride or potassium bromide can be used to replace the periodate ion. The reaction conditions vary depending on the desired product.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and iodate ions.
Reduction: The major products are iodate or iodide ions.
Substitution: The major products are the substituted calcium salts and the corresponding periodate derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium diperiodate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions. It is also used in analytical chemistry for the determination of certain compounds.
Biology: It is used in biochemical assays to study the oxidation of biomolecules.
Industry: It is used in the production of disinfectants and sanitizers. It is also used in water treatment processes to remove contaminants.
Wirkmechanismus
The mechanism of action of calcium diperiodate hydrate involves the transfer of oxygen atoms from the periodate ion to the substrate This results in the oxidation of the substrate and the reduction of the periodate ion The molecular targets and pathways involved depend on the specific reaction and substrate
Vergleich Mit ähnlichen Verbindungen
Calcium diperiodate hydrate can be compared with other similar compounds, such as:
Calcium iodate: Similar in composition but has different oxidation states of iodine.
Sodium periodate: Similar oxidizing properties but different cation.
Potassium periodate: Similar oxidizing properties but different cation.
Uniqueness
Calcium diperiodate hydrate is unique due to its specific combination of calcium and periodate ions, which provides distinct chemical properties and reactivity. Its hydrate form also influences its stability and solubility, making it suitable for various applications.
Conclusion
Calcium diperiodate hydrate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its strong oxidizing properties and unique chemical structure make it a valuable reagent in various scientific and industrial processes.
Eigenschaften
Molekularformel |
CaH2I2O9 |
|---|---|
Molekulargewicht |
439.90 g/mol |
IUPAC-Name |
calcium;diperiodate;hydrate |
InChI |
InChI=1S/Ca.2HIO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 |
InChI-Schlüssel |
XEFIXKTZWXNGDH-UHFFFAOYSA-L |
Kanonische SMILES |
O.[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


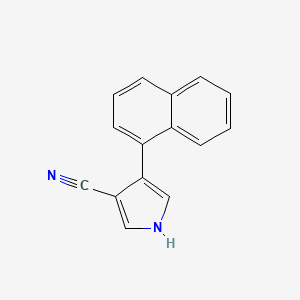
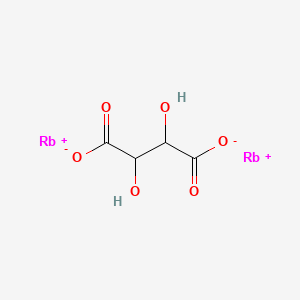
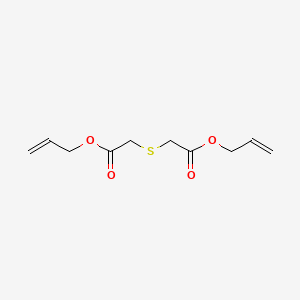



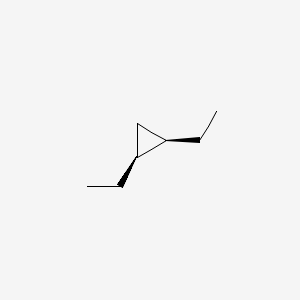


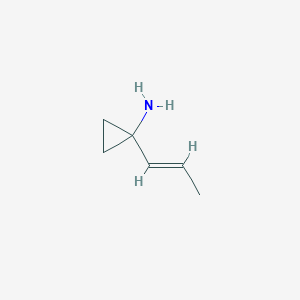
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
